molecular formula C22H22BrN3O B11038846 5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11038846
M. Wt: 424.3 g/mol
InChI Key: MBEPOMDEIHZEAY-UHFFFAOYSA-N
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Description

5’-Bromo-1’-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a beta-carboline core, which is known for its diverse biological activities, and an indole moiety, which is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-1’-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Spirocyclization: The spiro linkage is formed by reacting the beta-carboline intermediate with an appropriate indole derivative under basic or acidic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the beta-carboline core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5’ position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the beta-carboline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5’-bromo-1’-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Beta-carboline derivatives are known for their interactions with various biological targets, including enzymes and receptors, making them interesting candidates for drug discovery.

Medicine

In medicine, compounds with a beta-carboline core have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The presence of the indole moiety further enhances its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5’-bromo-1’-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets. The beta-carboline core can interact with enzymes and receptors, modulating their activity. The indole moiety can further enhance these interactions by binding to specific sites on the target molecules. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative known for its psychoactive properties.

    Indole-3-carbinol: An indole derivative with potential anticancer properties.

    Spirooxindoles: Compounds with a spiro linkage similar to the one in the target compound, known for their diverse biological activities.

Uniqueness

5’-Bromo-1’-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to the combination of the beta-carboline core and the indole moiety, along with the presence of the bromine atom. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H22BrN3O

Molecular Weight

424.3 g/mol

IUPAC Name

5'-bromo-1'-(2-methylpropyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C22H22BrN3O/c1-13(2)12-26-19-8-7-14(23)11-17(19)22(21(26)27)20-16(9-10-24-22)15-5-3-4-6-18(15)25-20/h3-8,11,13,24-25H,9-10,12H2,1-2H3

InChI Key

MBEPOMDEIHZEAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4

Origin of Product

United States

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